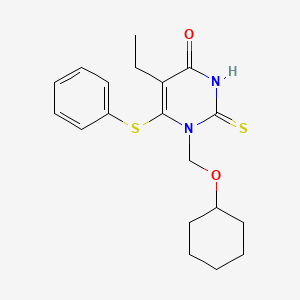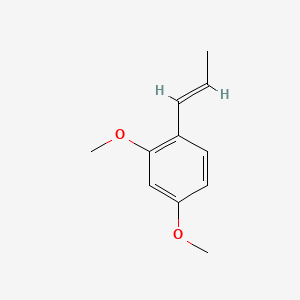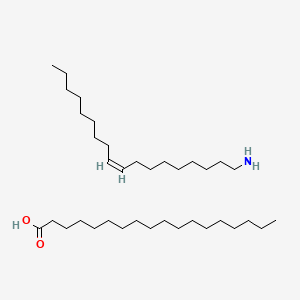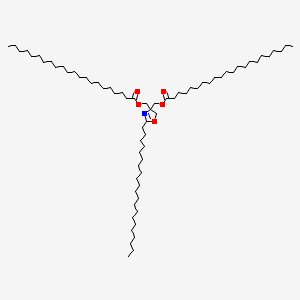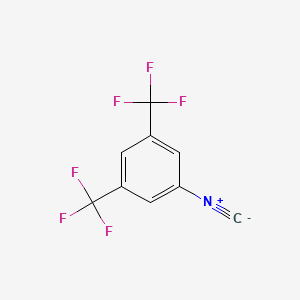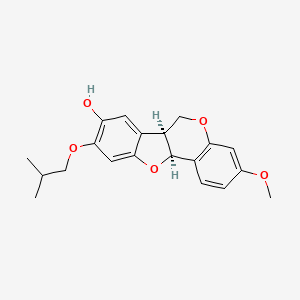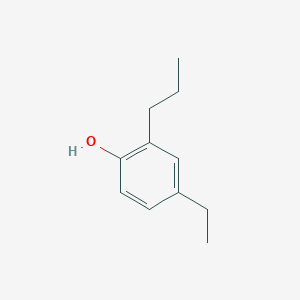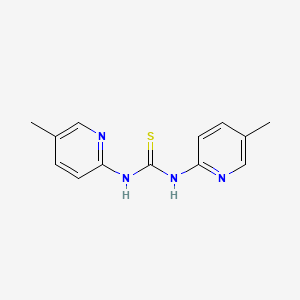
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl, azo, and sulfonic acid functional groups, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid groups. The process often begins with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound. The optimization of reaction parameters, including temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and azo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-((2-(4-(tert-butyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- 4-Hydroxy-3-((2-(4-(tert-amyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
Uniqueness
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
93804-35-4 |
|---|---|
Molekularformel |
C27H26N2O8S2 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H26N2O8S2/c1-4-27(2,3)18-9-11-19(12-10-18)37-23-8-6-5-7-22(23)28-29-25-24(39(34,35)36)16-17-15-20(38(31,32)33)13-14-21(17)26(25)30/h5-16,30H,4H2,1-3H3,(H,31,32,33)(H,34,35,36) |
InChI-Schlüssel |
NIDHMNAVSFHPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




